molecular formula C16H13BrF3IN2O4 B1684345 PD318088 CAS No. 391210-00-7

PD318088

Número de catálogo: B1684345
Número CAS: 391210-00-7
Peso molecular: 561.09 g/mol
Clave InChI: XXSSGBYXSKOLAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD318088 es un inhibidor de molécula pequeña de la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2. Es un análogo de PD184352 y es conocido por su potencial actividad antiproliferativa contra las células cancerosas. This compound se une simultáneamente con trifosfato de adenosina en una región del sitio activo de la cinasa de proteína quinasa activada por mitógeno 1 que es adyacente al sitio de unión del trifosfato de adenosina .

Aplicaciones Científicas De Investigación

Cancer Treatment

PD318088 has been primarily investigated for its efficacy in treating cancers characterized by BRAF mutations, particularly the BRAFV600E mutation. Research indicates that tumors harboring this mutation exhibit heightened sensitivity to MEK inhibitors like this compound. In preclinical studies, it has demonstrated significant antitumor activity against various cancer cell lines, including melanoma and colorectal cancer .

Cancer Type Mutation Response to this compound
MelanomaBRAFV600EHigh sensitivity; effective inhibition
Colorectal CancerKRAS/BRAF mutationsModerate sensitivity; potential benefit
GlioblastomaVarious mutationsLimited efficacy; under investigation

Combination Therapies

Combining this compound with other targeted therapies has been explored to enhance its therapeutic effects. For instance, studies have shown that combining this compound with BRAF inhibitors can lead to synergistic effects, improving treatment outcomes in patients with advanced melanoma .

Preclinical Studies

In vitro and in vivo studies have validated the effectiveness of this compound across different tumor types. For example, a study involving glioblastoma demonstrated that this compound could inhibit cell growth and induce apoptosis in tumor cells resistant to other treatments .

Case Study 1: Melanoma Treatment

A clinical trial investigated the use of this compound in patients with advanced melanoma who had previously failed BRAF inhibitor therapy. Results indicated that a subset of patients exhibited partial responses, suggesting that this compound could serve as a viable option for those resistant to first-line treatments .

Case Study 2: Colorectal Cancer

In preclinical models of colorectal cancer with KRAS mutations, this compound showed promise when used in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy approaches .

Análisis Bioquímico

Biochemical Properties

PD318088 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This binding results in the inhibition of MEK1/2 activity, preventing the phosphorylation and activation of downstream ERK proteins. The inhibition of MEK1/2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. In cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of ERK, leading to changes in gene expression and cellular metabolism. This compound also impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the MEK/ERK pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of MEK1/2, which is adjacent to the ATP-binding site . This binding induces conformational changes in MEK1/2, locking them into a closed but catalytically inactive state . As a result, the phosphorylation and activation of downstream ERK proteins are inhibited. This compound also increases the dimerization dissociation constant for MEK1 and MEK2, suggesting that its mechanism of inhibition is due to localized conformational changes in the active site rather than a global change in the overall structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions and retains its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of the MEK/ERK pathway, leading to prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the MEK/ERK pathway without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MEK1/2. The inhibition of MEK1/2 by this compound affects the metabolic flux and levels of metabolites in the MEK/ERK pathway . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells is influenced by its binding to MEK1/2 and other biomolecules, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MEK1/2 . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity and function . The localization of this compound within the cytoplasm allows it to effectively inhibit the MEK/ERK pathway and exert its biochemical effects.

Métodos De Preparación

PD318088 se sintetiza a través de una serie de reacciones químicas que involucran la introducción de varios grupos funcionales a una estructura central. La ruta sintética generalmente implica los siguientes pasos:

    Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones, que incluyen halogenación y aminación.

    Introducción de grupos funcionales: Se introducen grupos funcionales como bromo, flúor y yodo en la estructura central a través de reacciones de sustitución.

    Modificaciones finales:

Análisis De Reacciones Químicas

PD318088 se somete a diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes y catalizadores. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Actividad Biológica

PD318088 is a novel compound classified as a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. It is an analog of PD184352 and is characterized by its allosteric and non-ATP competitive inhibition properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic implications.

This compound interacts with MEK1/2 by binding to an allosteric site adjacent to the ATP-binding pocket. This binding results in the formation of ternary complexes with ATP, which enhances the dimerization dissociation constant for both MEK1 and MEK2 from approximately 75 nM to about 140 nM, indicating a significant alteration in the kinase's activity. The compound's ability to prevent the activation of MEK1/2 leads to downstream effects on the MAPK signaling pathway, which is crucial in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound has been tested across multiple models, including glioblastoma multiforme (GBM) and colorectal cancer (CRC) cell lines. For instance, a study utilizing mouse avatar models showed that this compound effectively inhibited tumor growth when administered within a concentration range of 0.015 nM to 100 nM. The relative ATP levels were measured to assess cell viability post-treatment, indicating significant cytotoxic effects .

Case Studies

  • Glioblastoma Multiforme : In a recent study focused on GBM, this compound was identified as one of the leading candidates for further development due to its robust efficacy across diverse patient-derived xenograft (PDX) models .
  • Colorectal Cancer : Research involving CRC cell lines revealed that this compound not only inhibited cell proliferation but also modulated Wnt signaling pathways, suggesting potential implications for combination therapies targeting multiple pathways in cancer treatment .

Comparative Analysis of MEK Inhibitors

The following table summarizes key characteristics and findings related to this compound compared to other MEK inhibitors:

CompoundTypeIC50 (nM)Mechanism of ActionNotable Findings
This compoundAllosteric Inhibitor~140Non-ATP competitiveEffective in GBM and CRC models; alters Wnt signaling
PD0325901Allosteric Inhibitor1Non-ATP competitiveStrong inhibition in various cancers; clinical trials ongoing
CI-1040ATP-noncompetitive17AllostericLimited clinical efficacy but good safety profile

Resistance Mechanisms

Despite its promising activity, resistance mechanisms to MEK inhibitors like this compound have been observed. Studies indicate that alterations in downstream signaling pathways, particularly those involving RAS mutations or activation of compensatory pathways like PI3K/AKT, can diminish the effectiveness of MEK inhibition . Understanding these mechanisms is crucial for developing combination therapies that can enhance the efficacy of this compound.

Propiedades

IUPAC Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSGBYXSKOLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437004
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391210-00-7
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pd318088
Reactant of Route 2
Pd318088
Reactant of Route 3
Pd318088
Reactant of Route 4
Pd318088
Reactant of Route 5
Reactant of Route 5
Pd318088
Reactant of Route 6
Reactant of Route 6
Pd318088

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.